(4E)-4-(3-bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one
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Overview
Description
(4E)-4-(3-bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one is an organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-(3-bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one typically involves the following steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors, such as 3-bromobenzaldehyde and chloromethyl ketone, under acidic or basic conditions.
Introduction of substituents: The bromobenzylidene and chloromethyl groups can be introduced through various substitution reactions, often involving halogenation and subsequent nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-(3-bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one can undergo several types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace the bromine or chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (4E)-4-(3-bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound may have potential applications as a pharmaceutical intermediate or as a lead compound for drug discovery. Its ability to interact with biological targets could be investigated for therapeutic purposes.
Industry
In industry, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of (4E)-4-(3-bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-(3-chlorobenzylidene)-3-(methyl)isoxazol-5(4H)-one
- (4E)-4-(3-fluorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one
- (4E)-4-(3-bromobenzylidene)-3-(methyl)isoxazol-5(4H)-one
Uniqueness
(4E)-4-(3-bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one is unique due to the presence of both bromobenzylidene and chloromethyl groups
Properties
IUPAC Name |
(4E)-4-[(3-bromophenyl)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNO2/c12-8-3-1-2-7(4-8)5-9-10(6-13)14-16-11(9)15/h1-5H,6H2/b9-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFMKLDHECOPIV-WEVVVXLNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=C2C(=NOC2=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/2\C(=NOC2=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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